6-Oxo-1,6-dihydropyridazine-4-carboxamide
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Overview
Description
6-Oxo-1,6-dihydropyridazine-4-carboxamide is a heterocyclic compound with a pyridazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to form the desired pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
6-Oxo-1,6-dihydropyridazine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the JNK2 enzyme, thereby modulating the NF-κB/MAPK signaling pathways. This inhibition leads to reduced inflammation and potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but different functional groups.
1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
6-Oxo-1,6-dihydropyridazine-4-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit JNK2 and modulate key signaling pathways sets it apart from other similar compounds .
Properties
CAS No. |
1935196-90-9 |
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Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
6-oxo-1H-pyridazine-4-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-4(9)8-7-2-3/h1-2H,(H2,6,10)(H,8,9) |
InChI Key |
WHZFQZPLYVKTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NNC1=O)C(=O)N |
Origin of Product |
United States |
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